molecular formula C23H29N7 B1417709 2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine CAS No. 1171229-00-7

2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine

Cat. No. B1417709
M. Wt: 403.5 g/mol
InChI Key: ZXRLTJGCSYNQMQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrazolo[3,4-b]pyrimido[4,5-d]azepine core, which is a type of polycyclic aromatic compound. This core is substituted with a 4-isopropylpiperazin-1-yl group and a 4-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-b]pyrimido[4,5-d]azepine core suggests that the compound may have aromatic properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrazolo[3,4-b]pyrimido[4,5-d]azepine core may participate in electrophilic aromatic substitution reactions, while the piperazine and phenyl groups may undergo reactions typical of amines and aromatics, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and characterization of compounds related to 2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine have been explored in various studies. For instance, Acheson, Foxton, and Stubbs (1968) described the reactions of methyl pyrimidines and pyrazines with dimethyl acetylenedicarboxylate to form azepines, demonstrating the chemical versatility of these compounds (Acheson, Foxton, & Stubbs, 1968). Similarly, Quintero et al. (2018) reported a versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines, showcasing their structural diversity and potential for various applications (Quintero et al., 2018).

Pharmaceutical Research

In the context of pharmaceutical research, Li et al. (2016) designed and synthesized a set of polycyclic compounds, including 3-aminopyrazolo[3,4-d]pyrimidinones, as inhibitors for phosphodiesterase 1 (PDE1). This study highlights the potential use of such compounds in the treatment of cognitive impairment associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Anti-inflammatory and Analgesic Properties

Auzzi et al. (1983) explored the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines, indicating the potential of such compounds for therapeutic applications. Their study focused on the structure-activity relationship to enhance the therapeutic index and minimize ulcerogenic activity (Auzzi et al., 1983).

Antibacterial Activity

Research by Sheikhi-Mohammareh et al. (2020) on benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines demonstrated their antimicrobial activity against multi-drug-resistant bacterial strains. This underscores the potential of these compounds in developing new antimicrobial drugs (Sheikhi-Mohammareh, Mashreghi, & Shiri, 2020).

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and biological activity. It could potentially be used in the development of new pharmaceuticals, or in materials science for the development of new materials .

properties

IUPAC Name

4-(4-methylphenyl)-13-(4-propan-2-ylpiperazin-1-yl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,5,10,12-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7/c1-16(2)28-10-12-29(13-11-28)23-25-14-18-8-9-24-22-20(21(18)26-23)15-30(27-22)19-6-4-17(3)5-7-19/h4-7,14-16H,8-13H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRLTJGCSYNQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C4=NC(=NC=C4CCNC3=N2)N5CCN(CC5)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 2
2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 3
2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 4
Reactant of Route 4
2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 5
2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine
Reactant of Route 6
2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine

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